![molecular formula C17H21Cl2NO B12527146 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one CAS No. 847363-79-5](/img/structure/B12527146.png)
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexylmethylamino group and a phenyl group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 1,1-dichloro-4-phenylbut-3-en-2-one. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
1,1-Dichloro-4-phenylbut-3-en-2-one: Lacks the cyclohexylmethylamino group, making it less complex.
4-[(Cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one: Does not have the dichloro groups, which may affect its reactivity and applications.
Uniqueness
1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one is unique due to the presence of both the dichloro and cyclohexylmethylamino groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
847363-79-5 |
|---|---|
分子式 |
C17H21Cl2NO |
分子量 |
326.3 g/mol |
IUPAC名 |
1,1-dichloro-4-(cyclohexylmethylamino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H21Cl2NO/c18-17(19)16(21)11-15(14-9-5-2-6-10-14)20-12-13-7-3-1-4-8-13/h2,5-6,9-11,13,17,20H,1,3-4,7-8,12H2 |
InChIキー |
DWRKKQZWICISRT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNC(=CC(=O)C(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



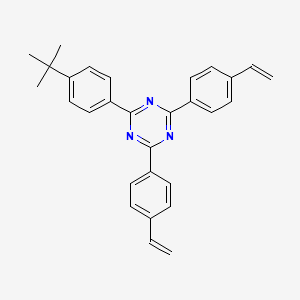
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
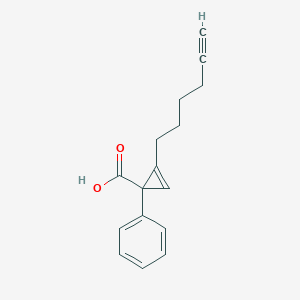
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
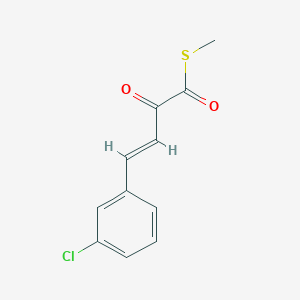
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
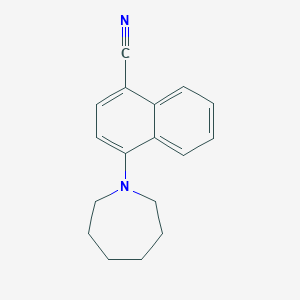
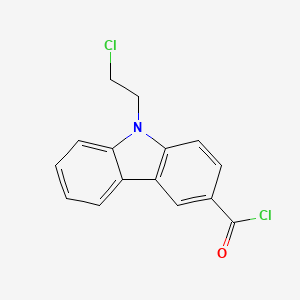
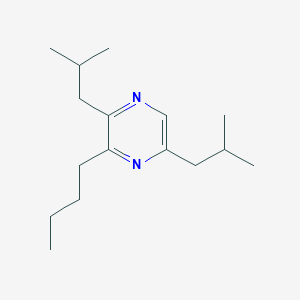
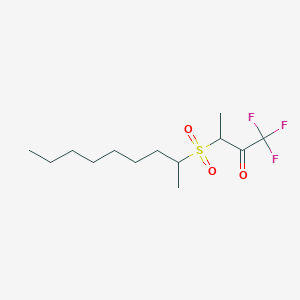
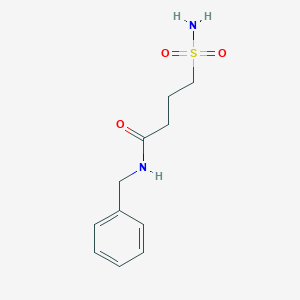
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
